

RTI-51 serotonin norepinephrine transporter selectivity

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Compound Focus: RTI-51 Hydrochloride

CAS No.: 1391052-88-2

Cat. No.: S1800116

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Quantitative Binding Affinity (Ki) Data

The following table compiles inhibitory constant (Ki) values for RTI-51 and reference compounds from rat brain synaptosome studies. The **Ki value represents the dissociation constant for the enzyme-inhibitor complex**; a lower Ki value indicates a higher binding affinity [1].

Compound	DAT (³ H)WIN 35,428) Ki (nM)	SERT (³ H)Paroxetine) Ki (nM)	NET (³ H)Nisoxetine) Ki (nM)	Selectivity Ratio (DAT:SERT:NET)
RTI-51	1.7	10.6	37.4	1 : 6.2 : 22
RTI-55	1.3	4.2	36.0	1 : 3.2 : 27.7
Cocaine	89.1	1050	3300	1 : 11.8 : 37.0
WIN 35,428	13.9	692	835	1 : 49.8 : 60.1

Note: Data adapted from a 1995 study on rat brains [2]. Modern research often uses cloned human transporters, so values should be interpreted as representative of its profile rather than absolute human

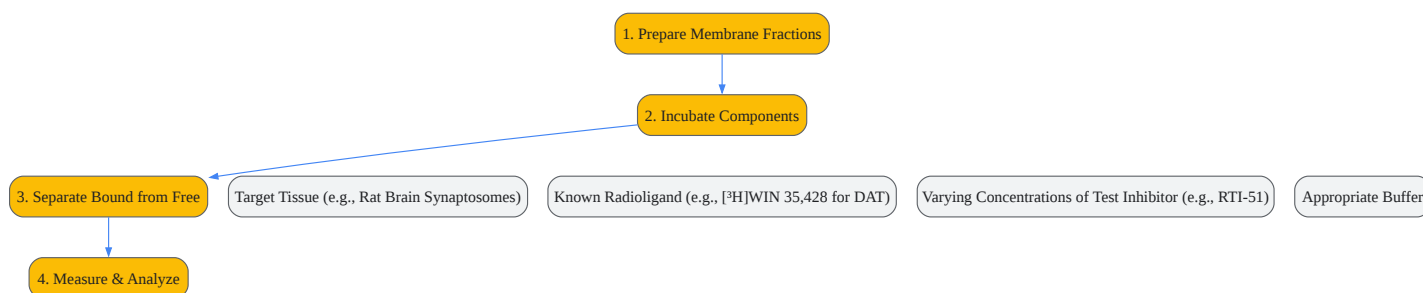
affinities.

This data shows RTI-51's unique profile:

- **High DAT Affinity:** With a K_i of 1.7 nM, RTI-51 is a potent dopamine reuptake inhibitor.
- **Unique Selectivity:** Its selectivity ratio (DAT > SERT > NET) differs from other compounds. For example, RTI-55 is more SERT-selective, while cocaine is a non-selective, low-potency blocker of all three transporters [2].

Experimental Protocol for Binding Assays

The data in the table above was generated using standard **radioligand competitive binding assays**, a core technique for determining drug affinity and selectivity [2]. The general workflow for such experiments is outlined below.



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Key methodological details for this workflow include:

- **Step 1: Membrane Preparation:** Fresh or frozen rat brain striatum (for DAT) or midbrain/hindbrain (for SERT) tissue is homogenized. The process involves centrifuging the tissue in cold buffer to

isolate the synaptosome (nerve ending) or crude membrane fraction containing the transporters [3] [2].

- **Step 2: Incubation:** Membrane preparations are incubated in buffer with a known concentration of a radioactive ligand specific to each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Paroxetine for SERT, [³H]Nisoxetine for NET) and increasing concentrations of the unlabeled test inhibitor (e.g., RTI-51). This determines how effectively the test drug displaces the radioactive ligand [2].
- **Step 3: Separation & Measurement:** The mixture is rapidly filtered under vacuum. Glass fiber filters retain the membrane-bound radioligand, while unbound radioligand passes through. The filters are washed, and the amount of radioactivity is quantified using a scintillation counter [3].
- **Step 4: Data Analysis:** The measured radioactivity counts are used to calculate the percentage of radioligand bound at each inhibitor concentration. Data is typically fitted with a nonlinear regression model to determine the **IC50 value** (concentration that inhibits 50% of specific binding), which is then converted to the **Ki value** using the Cheng-Prusoff equation, providing the definitive affinity metric [3].

Key Distinctions for Researchers

- **Research Compound Status:** RTI-51 is a semi-synthetic phenyltropane alkaloid used primarily as a research tool for mapping dopamine transporter distribution in the brain, particularly in its radiolabeled form (e.g., with ⁷⁶Br) [2].
- **Clinical vs. Research Profiles:** Unlike FDA-approved Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) like duloxetine or venlafaxine, which primarily target SERT and NET for depression and pain, RTI-51's DAT>SERT>NET profile is more characteristic of psychostimulants [4] [5] [2].
- **Methodology Note:** The cited data used rat transporters. For modern drug development, assays using **cloned human transporters** are now standard to better predict clinical effects [2] [6].

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To cite this document: Smolecule. [RTI-51 serotonin norepinephrine transporter selectivity].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1800116#rti-51-serotonin-norepinephrine-transporter-selectivity>]

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